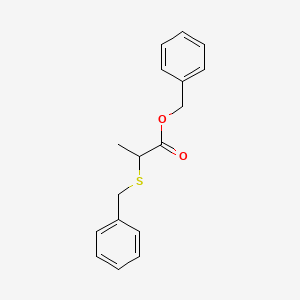

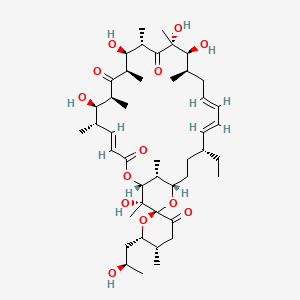

Tyr-D-Ala-Phe-Hyp-Tyr-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Opiate-Like Peptides Synthesis : Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is related to dermorphins, a class of opiate-like peptides found in amphibian skin. Its synthesis, along with other analogues, provides insights into the structure-activity relationships of these peptides (de Castiglione et al., 2009).

Solid-State NMR and X-ray Diffraction Studies : This peptide is part of a “message sequence” in naturally occurring opioid peptides such as deltorphin and dermorphin. Structural studies of similar sequences provide valuable information about the conformation and dynamics of these peptides, crucial for understanding their biological activity (Trzeciak-Karlikowska et al., 2009).

Delta Opioid Receptor Agonism : A study found that a peptide named dermenkephalin, which is structurally related to Tyr-D-Ala-Phe-Hyp-Tyr-NH2, acts as a potent and selective agonist for the delta opioid receptor. This highlights the potential therapeutic applications of such peptides in modulating opioid receptors (Amiche et al., 1989).

Topochemical Analysis for Bioactivity : Through studying analogues of morphiceptin and dermorphin, which include Tyr-D-Ala-Phe-Hyp-Tyr-NH2, researchers developed a model to explain the bioactivity of these peptides. This research is crucial for pharmaceutical design of peptide and nonpeptide ligands with opioid potencies (Yamazaki et al., 1993).

Glycopeptides Synthesis and Pharmacological Activity : This peptide is structurally similar to deltorphin and dermorphin analogues, whose activities were studied in binding assays and bioassays. Such studies are significant for understanding the systemic antinociceptive properties of these peptides (Tomatis et al., 1997).

Selective Opioid Dipeptides : Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is related to studies on the selectivity of opioid peptides containing the Tyr-Tic message domain. Understanding the role of this domain could lead to the development of new opioid peptides with specific receptor targets (Temussi et al., 1994).

Mécanisme D'action

Orientations Futures

The development of drugs based on opioid peptides is a promising field, but few compounds have advanced to clinical trials despite much research . The main direction of modifications involves significantly increasing the stability of the compounds, preferably with the possibility of oral administration and patent protection .

Propriétés

IUPAC Name |

(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUKSNWVWFUBPQ-YXBPYMDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)

![2-Methoxy-6-methylbenzo[d]thiazol-5-amine](/img/structure/B561199.png)